![molecular formula C6H4Cl2FN B6318158 2,6-Dichloro-3-fluoroaniline CAS No. 1692388-75-2](/img/structure/B6318158.png)
2,6-Dichloro-3-fluoroaniline
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Description
Mechanism of Action
Mode of Action
The presence of halogen atoms (chlorine and fluorine) in DCFA could potentially enhance these interactions due to their electronegativity and ability to participate in halogen bonding .
Pharmacokinetics
. The presence of metabolically labile groups (eg, the aniline moiety) suggests that DCFA could be subject to metabolic transformation.
Action Environment
The action, efficacy, and stability of DCFA could potentially be influenced by a variety of environmental factors. For example, the pH and temperature of the environment could affect the ionization state and stability of DCFA, respectively. Additionally, the presence of other molecules could potentially affect the action and efficacy of DCFA through competitive or non-competitive interactions .
properties
IUPAC Name |
2,6-dichloro-3-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYKGRZNHXMJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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